molecular formula C14H10N2O2 B086578 1,8-Diaminoanthraquinone CAS No. 129-42-0

1,8-Diaminoanthraquinone

Cat. No. B086578
CAS RN: 129-42-0
M. Wt: 238.24 g/mol
InChI Key: QWXDVWSEUJXVIK-UHFFFAOYSA-N
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Patent
US08053583B2

Procedure details

Add 1,8-dinitroanthraquinone (1.49 g, 5 mmol) into 56 ml ethanol and stir the mixture. Then add a reductive solution containing sodium sulfide nonahydrate (5.4 g, 22.5 mmol), sodium hydroxide (2.14 g, 53.5 mmol) dissolved in 95 ml water. The mixed solution is reflux heated for 6 hours, standing overnight, and filter the precipitate. The precipitate is recrystallized from ethanol to get red compound 2.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][C:14]=3[N+:19]([O-])=O)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.C(O)C.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[OH-].[Na+]>O>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][C:14]=3[NH2:19])[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1 |f:2.3.4.5.6.7.8.9.10.11.12.13,14.15|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
2.14 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
95 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then add a reductive solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixed solution is reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filter the precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.